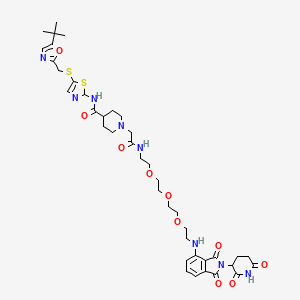
Thal-sns-032
描述
THAL-SNS-032 是一种选择性诱导细胞周期蛋白依赖性激酶 9 (CDK9) 降解的蛋白降解靶向嵌合体 (PROTAC)。它由与 cereblon 结合部分连接的细胞周期蛋白依赖性激酶抑制剂 SNS-032 组成 。 该化合物在癌症研究领域尤为重要,因为它能够靶向并降解参与细胞周期调控和转录的特定蛋白质 .
准备方法
THAL-SNS-032 是通过将细胞周期蛋白依赖性激酶抑制剂 SNS-032 连接到与 cereblon E3 泛素连接酶结合的沙利度胺衍生物而合成的 。 合成路线涉及多个步骤,包括制备 SNS-032 配体、沙利度胺衍生物和连接体 。 反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和甲醇 。 this compound 的工业生产方法尚未广泛报道,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
THAL-SNS-032 会经历各种化学反应,包括:
氧化: 这种反应在特定条件下发生,导致形成氧化衍生物。
还原: 还原反应可用于修饰化合物的官能团。
这些反应中常用的试剂包括氧化剂、还原剂以及用于取代反应的各种亲核试剂 。 从这些反应中形成的主要产物取决于所用试剂和具体条件。
科学研究应用
THAL-SNS-032 具有多种科学研究应用:
作用机制
THAL-SNS-032 通过选择性诱导细胞周期蛋白依赖性激酶 9 的降解来发挥其作用。 该化合物将 cereblon E3 泛素连接酶招募到细胞周期蛋白依赖性激酶 9,导致其泛素化,随后被蛋白酶体降解 。 这种降解会破坏细胞周期蛋白依赖性激酶 9 的功能,细胞周期蛋白依赖性激酶 9 参与转录调控和细胞周期进程 。 所涉及的分子靶点和途径包括泛素-蛋白酶体系统以及受细胞周期蛋白依赖性激酶 9 调控的转录机制 .
相似化合物的比较
与其他细胞周期蛋白依赖性激酶抑制剂相比,THAL-SNS-032 在选择性降解细胞周期蛋白依赖性激酶 9 方面独树一帜。 类似化合物包括:
SNS-032: 一种靶向细胞周期蛋白依赖性激酶 2、7 和 9 但不诱导降解的细胞周期蛋白依赖性激酶抑制剂.
迪纳西利布: 一种对多种细胞周期蛋白依赖性激酶具有更广泛活性的细胞周期蛋白依赖性激酶抑制剂.
弗拉沃吡啶醇: 另一种对多种细胞周期蛋白依赖性激酶具有活性的细胞周期蛋白依赖性激酶抑制剂.
This compound 的独特性在于它能够选择性地降解细胞周期蛋白依赖性激酶 9,从而提供了一种更具靶向性的方法来破坏其功能 .
生物活性
THAL-SNS-032 is a novel compound developed as a selective degrader of cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcriptional regulation. This compound is a conjugate of the multi-targeting kinase inhibitor SNS-032 and thalidomide, designed to exploit the cereblon (CRBN) E3 ligase pathway for targeted protein degradation. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various malignancies, particularly in hematological cancers.
Selective Degradation of CDK9
This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimera), which facilitates the targeted degradation of specific proteins. The compound exhibits potent and selective degradation of CDK9 with an effective concentration (EC50) of approximately 4 nM , significantly outperforming other cyclin-dependent kinases (CDKs) such as CDK2, CDK1, and CDK7, which have EC50 values of 62 nM , 171 nM , and 398 nM , respectively . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Pharmacodynamics
The degradation kinetics of this compound were evaluated in MOLT4 cells, revealing that treatment with concentrations as low as 250 nM resulted in complete CDK9 degradation. Notably, this effect was observed to persist for at least 24 hours , indicating a prolonged pharmacodynamic action compared to traditional inhibitors . In contrast, other CDKs showed little to no change in protein levels under similar conditions, underscoring the specificity of this compound for CDK9 .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various leukemia cell lines. For example, it has been shown to induce apoptosis in sensitive cell lines such as BT474 and T47D, with significant increases in markers of apoptosis following treatment. Western blot analyses indicated that this compound treatment resulted in decreased levels of anti-apoptotic proteins like Mcl-1 and XIAP, further supporting its mechanism as an apoptosis inducer .
Case Studies
Case Study 1: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)
A study investigated the combination of this compound with an EZH2 inhibitor in PDAC models. The results highlighted that this compound significantly enhanced antitumor effects when used alongside other therapeutic agents, suggesting its potential role in combination therapies for aggressive cancers .
Case Study 2: Resistance Mechanisms
Research involving trastuzumab-resistant BT474-derived cell lines revealed that these cells exhibited heightened sensitivity to this compound compared to their parental counterparts. This suggests that this compound may overcome certain resistance mechanisms commonly encountered in cancer therapies .
In Vivo Studies
In vivo experiments have shown that this compound can induce tumor regression in xenograft models; however, toxicity remains a concern. Notably, gastrointestinal disorders were observed at therapeutic doses, indicating that careful dose management will be essential for clinical applications .
Summary Table of Biological Activity
| Parameter | Value |
|---|---|
| Target | CDK9 |
| EC50 for CDK9 | 4 nM |
| EC50 for CDK2 | 62 nM |
| EC50 for CDK1 | 171 nM |
| EC50 for CDK7 | 398 nM |
| Complete Degradation Concentration | 250 nM |
| Duration of Effect | ≥24 hours |
属性
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZOYLPNAIDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















